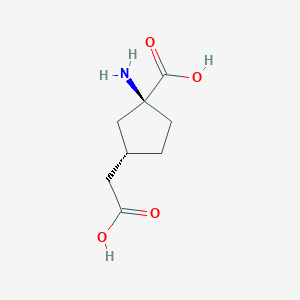
(Z)-3-Amino-1-indanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium complexes with cyclopentadienyl ligands are significant in organometallic chemistry due to their versatile applications and structural diversity.
Synthesis Analysis
Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) has been synthesized by reacting (η-C5H5)2ZrCl2 with AgCF3SO3 in tetrahydrofuran (Thewalt & Lasser, 1983).
Molecular Structure Analysis
The molecular structure is characterized by a five-coordinate bent metallocene structure. The (η-C5H5)2Zr moiety shows an angle between the C5 ring centroids of 128.1°, indicating a significant geometry related to the coordination environment (Thewalt & Lasser, 1983).
Chemical Reactions and Properties
Zirconium complexes like this demonstrate reactivity typical of organometallic compounds, with the potential for various chemical transformations. The complex's thermal stability and solubility in polar organic solvents were noted, indicating a robust and versatile nature suitable for various reactions (Li et al., 2018).
Physical Properties Analysis
These complexes often exhibit high thermal stability and solubility in organic solvents, making them suitable for diverse applications in catalysis and material science (Li et al., 2018).
Chemical Properties Analysis
The complex showed relatively strong acidity, indicating its potential use as a Lewis acid catalyst in organic synthesis (Li et al., 2018).
Wissenschaftliche Forschungsanwendungen
Fingermark Detection in Forensic Science
(Z)-3-Amino-1-indanecarboxylic acid derivatives, particularly when combined with zinc chloride (IND-Zn), have been highlighted as effective for detecting latent fingermarks on porous surfaces like paper. This method outperforms traditional approaches in certain conditions, providing a more reliable means of visualizing fingermarks in forensic investigations (Marriott et al., 2014).
Synthesis of Metal-Organic Frameworks
Research has explored the use of amino acid derivatives in the synthesis of novel metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis. One study demonstrated the synthesis of a three-dimensional framework using derivatives of (Z)-3-Amino-1-indanecarboxylic acid, showcasing its structural stability and potential for creating nanomaterials (Su et al., 2004).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions derived from (Z)-3-Amino-1-indanecarboxylic acid have been investigated as novel and green corrosion inhibitors for mild steel. These inhibitors exhibit significant efficiency, highlighting the compound's potential in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Srivastava et al., 2017).
Development of Adsorbents and Sensors
The compound and its derivatives have been utilized in the development of adsorbents for capturing carbon dioxide, indicating its usefulness in addressing environmental issues like greenhouse gas emissions. Research on Zn-triazolate-dicarboxylate frameworks incorporating amino groups from (Z)-3-Amino-1-indanecarboxylic acid derivatives has demonstrated high CO2 uptake and selectivity, making it a promising material for CO2 capture and separation technologies (Chen et al., 2013).
Safety And Hazards
This would involve discussing the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling the compound.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further studies are needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOSWZYMHVVBT-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)


![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)


